5,6,7,8-Tetramethoxycoumarin

Descripción general

Descripción

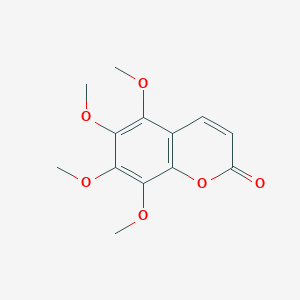

5,6,7,8-Tetramethoxycoumarin: is a derivative of coumarin, a naturally occurring compound found in many plants This compound is characterized by the presence of four methoxy groups attached to the coumarin core at positions 5, 6, 7, and 8

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetramethoxycoumarin typically involves the introduction of methoxy groups to the coumarin core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials would include a suitably substituted phenol and a β-keto ester with methoxy groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Pechmann condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can enhance the reaction efficiency and product yield.

Análisis De Reacciones Químicas

Types of Reactions: 5,6,7,8-Tetramethoxycoumarin can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The coumarin core can be reduced to form dihydrocoumarins.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydrocoumarins.

Substitution: Formation of various substituted coumarin derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the antiviral properties of coumarin derivatives, including 5,6,7,8-tetramethoxycoumarin. Research indicates that certain coumarins exhibit potent inhibitory effects against viruses such as HIV-1. The structure-activity relationship (SAR) studies suggest that modifications in the coumarin structure can enhance antiviral potency. For instance, derivatives with specific substituents showed lower EC50 values compared to standard antiviral agents like AZT .

Antitumor Activity

Coumarins have been investigated for their antitumor properties, particularly against various cancer cell lines. This compound has demonstrated the ability to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways. Notably, studies have shown its effectiveness in inhibiting colon adenocarcinoma progression .

Case Study:

A study evaluated the cytotoxic effects of this compound on SW480 colon cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through p53 modulation .

Anti-inflammatory Effects

The anti-inflammatory potential of coumarins has been well-documented. This compound exhibits significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for developing new anti-inflammatory drugs.

Antioxidant Activity

Coumarins are known for their antioxidant properties. This compound has shown promising results in scavenging free radicals and inhibiting lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .

Fungicidal Properties

Research has indicated that coumarins possess antifungal activities that can be harnessed in agriculture to protect crops from fungal pathogens. This compound has been tested for its efficacy against various plant pathogens and demonstrated potential as a natural fungicide .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simple phenolic compounds or other coumarin derivatives. Various synthetic methodologies have been explored to optimize yield and purity while minimizing environmental impact .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 5,6,7,8-Tetramethoxycoumarin involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation and survival.

Comparación Con Compuestos Similares

7-Methoxycoumarin: A coumarin derivative with a single methoxy group at position 7.

6,7-Dimethoxycoumarin: A coumarin derivative with methoxy groups at positions 6 and 7.

5,6,7-Trimethoxycoumarin: A coumarin derivative with methoxy groups at positions 5, 6, and 7.

Uniqueness: 5,6,7,8-Tetramethoxycoumarin is unique due to the presence of four methoxy groups, which can significantly influence its chemical reactivity and biological activity. The additional methoxy groups can enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Actividad Biológica

5,6,7,8-Tetramethoxycoumarin is a member of the coumarin family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Coumarins

Coumarins are a class of compounds characterized by their benzopyrone structure. They exhibit a wide range of biological activities including antioxidant , anti-inflammatory , antimicrobial , anticoagulant , and anticancer properties. The structural variations in coumarins significantly influence their biological effects and therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Coumarins can scavenge free radicals and inhibit oxidative stress. This is crucial in preventing cellular damage associated with various diseases.

- Cytotoxic Effects : Research indicates that this compound exhibits selective cytotoxicity towards cancer cell lines. It induces apoptosis and cell cycle arrest in specific phases (e.g., S phase) by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production .

- Anti-inflammatory Properties : This compound may modulate inflammatory pathways, thereby reducing inflammation-related damage in tissues.

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated a CC50 value of 24 μM, demonstrating significant cytotoxicity compared to normal lung cells (MRC-9) where CC50 was >100 μM. The compound caused S phase arrest and increased ROS levels in treated cells .

- Antioxidant Mechanism : Research demonstrated that the antioxidant properties of coumarins are enhanced by hydroxyl substitutions at specific positions on the coumarin ring. This suggests that modifications to the structure can improve its efficacy as an antioxidant .

- Anti-inflammatory Effects : In vitro studies indicated that this compound could significantly reduce levels of pro-inflammatory cytokines in stimulated macrophages. This positions the compound as a potential therapeutic agent for inflammatory diseases .

Propiedades

IUPAC Name |

5,6,7,8-tetramethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6/c1-15-9-7-5-6-8(14)19-10(7)12(17-3)13(18-4)11(9)16-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGDYUCKOYJQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204860 | |

| Record name | 5,6,7,8-Tetramethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56317-15-8 | |

| Record name | 5,6,7,8-Tetramethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetramethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where has 5,6,7,8-Tetramethoxycoumarin been identified in nature?

A1: this compound has been isolated from the stems and leaves of Sapium discolor [] and the chloroform portion of Ailanthus altissima []. This suggests that this compound might be present in other plant species as well, opening avenues for further phytochemical investigations.

Q2: What spectroscopic techniques are helpful in characterizing this compound?

A2: While the provided research articles do not delve into the detailed spectroscopic characterization of this compound, they highlight the use of ¹H-NMR and ¹³C-NMR for structural elucidation of this compound []. Additionally, UV spectral analysis has been theoretically studied for this molecule []. Further research employing techniques like IR, Mass Spectrometry, and X-ray crystallography could provide a comprehensive structural understanding.

Q3: Are there any studies exploring the potential biological activities of this compound?

A3: While the provided research articles primarily focus on the isolation and identification of this compound, they do not delve into its potential biological activities. Further research is needed to explore possible anti-inflammatory, antioxidant, or cytotoxic properties, among others.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.